Morphinan

説明

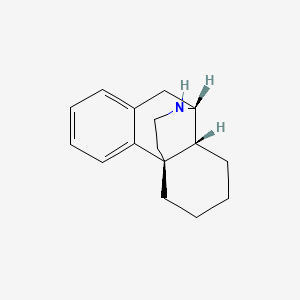

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c1-2-6-13-12(5-1)11-15-14-7-3-4-8-16(13,14)9-10-17-15/h1-2,5-6,14-15,17H,3-4,7-11H2/t14-,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAXVFBXDYWQFN-XHSDSOJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC23CCNC(C2C1)CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-10-0, 1215192-09-8 | |

| Record name | Morphinan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morphinan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphinan, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215192098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MORPHINAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97T9O1050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MORPHINAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ66WL736G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Influence of Stereochemistry on the Biological Activity of the Morphinan Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morphinan scaffold is a cornerstone in the development of opioid analgesics and other centrally acting agents. Its rigid pentacyclic structure provides a unique framework that, when functionalized, gives rise to a diverse range of pharmacological activities. A critical and often decisive factor in determining the biological profile of this compound derivatives is their stereochemistry. The spatial arrangement of substituents and the conformation of the fused ring system dictate the interaction with opioid receptors, leading to dramatic differences in binding affinity, efficacy, and functional selectivity. This technical guide provides an in-depth exploration of the stereochemical nuances of the this compound scaffold and their profound impact on biological activity, with a focus on opioid receptor interactions.

The Stereochemical Landscape of the this compound Core

The this compound nucleus possesses a complex three-dimensional structure with multiple chiral centers. The naturally occurring (-)-morphine, for instance, has five asymmetric carbons with the absolute configurations 5R, 6S, 9R, 13S, and 14R.[1] However, the core this compound structure itself, without the 4,5-ether bridge and other substituents, has three key chiral centers at positions 9, 13, and 14. The relative and absolute configurations at these centers are fundamental to the molecule's interaction with its biological targets.

A pivotal example of the importance of stereochemistry is the striking contrast between the enantiomeric pair, levorphanol (B1675180) and dextrorphan (B195859).[2] Levorphanol, the levorotatory (-) isomer, is a potent opioid agonist with strong analgesic properties.[3] In stark contrast, its mirror image, dextrorphan, the dextrorotatory (+) isomer, has negligible affinity for opioid receptors and instead acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, finding utility as a cough suppressant.[4][5] This dramatic divergence in pharmacology underscores the highly stereospecific nature of opioid receptor binding pockets.

Quantitative Analysis of Stereoisomer Activity

The influence of stereochemistry on the biological activity of morphinans can be quantitatively assessed through in vitro pharmacological assays. The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of key this compound stereoisomers at the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers

| Compound | Receptor Subtype | Ki (nM) | Reference(s) |

| Levorphanol | µ (mu) | 0.21 | [3][6] |

| δ (delta) | 4.2 | [3][6] | |

| κ (kappa) | 2.3 | [3][6] | |

| Dextrorphan | µ (mu) | >1,000 | [4] |

| δ (delta) | 34,700 | [4] | |

| κ (kappa) | 5,950 | [4] | |

| (-)-Naloxone | µ (mu) | ~1 | [7] |

| δ (delta) | ~16 | [7] | |

| κ (kappa) | ~67 | [7] | |

| (+)-Naloxone | µ (mu) | >1,000 | [7] |

| δ (delta) | >1,000 | [7] | |

| κ (kappa) | >1,000 | [7] |

Note: Ki values can vary between studies depending on experimental conditions.

Table 2: Functional Activity (EC50 and Emax) of this compound Stereoisomers

| Compound | Receptor Subtype | Assay | EC50 (nM) | Emax (% of standard agonist) | Reference(s) |

| Levorphanol | µ (mu) | [35S]GTPγS | 2.5 | 110% (vs. DAMGO) | [8] |

| δ (delta) | [35S]GTPγS | 41 | 89% (vs. DPDPE) | [8] | |

| κ (kappa) | [35S]GTPγS | 64 | 57% (vs. U50,488H) | [8] | |

| Levorphanol | µ (mu) | β-arrestin2 Recruitment | >1000 | Partial Agonist | [8] |

| Dextrorphan | µ (mu) | - | No significant activity | - | [5] |

Note: Functional activity data for dextrorphan at opioid receptors is minimal due to its low affinity. Levorphanol demonstrates G-protein bias, with potent activation of G-protein signaling but weak recruitment of β-arrestin2.[8]

Signaling Pathways: G-Protein vs. β-Arrestin Bias

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two major pathways: the canonical G-protein pathway and the β-arrestin pathway. The stereochemistry of a this compound ligand can influence which of these pathways is preferentially activated, a phenomenon known as "biased agonism."[9][10]

-

G-Protein Pathway: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, decreased intracellular cyclic AMP (cAMP) levels, modulation of ion channels, and ultimately, the desired analgesic effects.[11]

-

β-Arrestin Pathway: Recruitment of β-arrestin proteins can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades that are often associated with the adverse effects of opioids, such as respiratory depression and constipation.[9][12]

Levorphanol, for instance, is considered a G-protein biased agonist at the µ-opioid receptor, potently activating the G-protein pathway while only weakly engaging the β-arrestin pathway.[8] This bias may contribute to its favorable therapeutic profile. The development of stereochemically defined morphinans that selectively activate the G-protein pathway is a major goal in modern opioid research, aiming to create safer and more effective analgesics.

Caption: this compound ligand binding to an opioid receptor can trigger two main signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, linked to adverse effects.

Experimental Protocols

The quantitative data presented in this guide are typically generated using a combination of radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the opioid receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligands:

-

[³H]DAMGO (for µ-receptor)

-

[³H]DPDPE (for δ-receptor)

-

[³H]U-69,593 (for κ-receptor)

-

-

Test Compound: this compound stereoisomer of interest.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of cell membrane suspension (50-100 µg protein).

-

Non-specific Binding: 50 µL of 10 µM naloxone, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

-

Competition: 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity (EC50 and Emax) of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Receptor Source: Cell membranes as described above.

-

Radioligand: [³⁵S]GTPγS.

-

GDP: Guanosine 5'-diphosphate.

-

Test Compound: this compound stereoisomer of interest.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in triplicate: cell membranes (20-40 µg protein), GDP (to a final concentration of 10-30 µM), and the test compound at various concentrations.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the filter-bound radioactivity by liquid scintillation counting.

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.

-

Forskolin-Induced cAMP Accumulation Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor.

-

Test Compound: this compound stereoisomer of interest.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Pre-treat cells with IBMX (e.g., 0.5 mM for 30 minutes) to prevent cAMP degradation.

-

Add the test compound at various concentrations.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the percentage inhibition of forsklin-stimulated cAMP accumulation against the log concentration of the test compound.

-

Determine the IC50 value, which represents the potency of the agonist in inhibiting adenylyl cyclase.

-

Experimental Workflow and Logic

The characterization of a novel this compound stereoisomer typically follows a logical progression of experiments to determine its pharmacological profile.

Caption: A typical workflow for characterizing novel this compound stereoisomers involves synthesis, binding and functional assays, determination of agonist/antagonist properties, assessment of biased agonism, and in vivo studies to establish a comprehensive pharmacological profile.

Synthesis and Chiral Resolution

The synthesis of specific this compound stereoisomers is a complex but crucial aspect of research in this field. Total synthesis routes have been developed to produce both natural and unnatural enantiomers of morphinans.[13] Chiral resolution techniques, such as the use of chiral acids like tartaric acid, are often employed to separate racemic mixtures into their constituent enantiomers, allowing for the individual pharmacological evaluation of each stereoisomer.[13]

Conclusion

The stereochemistry of the this compound scaffold is a paramount determinant of its biological activity. Subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in opioid receptor affinity, efficacy, and signaling bias. A thorough understanding of these structure-activity relationships, supported by robust quantitative data from well-defined experimental protocols, is essential for the rational design of novel this compound-based therapeutics. By leveraging stereochemical control, researchers can aim to develop next-generation analgesics with improved efficacy and a more favorable side-effect profile, ultimately addressing the ongoing challenges in pain management and opioid-related public health concerns.

References

- 1. UNODC - Bulletin on Narcotics - 1953 Issue 4 - 005 [unodc.org]

- 2. An Overview of Dextromethorphan/Levorphanol Results - Aegis Sciences Corporation [aegislabs.com]

- 3. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dextrorphan - Wikipedia [en.wikipedia.org]

- 5. Dextrorphan and levorphanol selectively block N-methyl-D-aspartate receptor-mediated neurotoxicity on cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Naloxone - Wikipedia [en.wikipedia.org]

- 8. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]

- 10. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Levorphanol and Racemorphan Synthesis by DopaMan [designer-drug.com]

The Biosynthesis of Morphinan Alkaloids in Papaver somniferum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opium poppy, Papaver somniferum, is the exclusive commercial source of morphinan alkaloids, a class of benzylisoquinoline alkaloids (BIAs) that includes the potent analgesics morphine and codeine. The intricate biosynthetic pathway leading to these medicinally vital compounds has been the subject of extensive research, culminating in the elucidation of the key enzymatic steps and their genetic underpinnings. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound alkaloids, detailing the key enzymes, their quantitative properties, and the experimental protocols used to investigate this complex metabolic network.

The Core Biosynthetic Pathway

The biosynthesis of this compound alkaloids commences with the amino acid L-tyrosine, which undergoes a series of transformations to yield the central intermediate (S)-reticuline. From this critical branch point, the pathway diverges towards various BIA classes. The dedicated pathway to this compound alkaloids is initiated by the stereochemical inversion of (S)-reticuline to (R)-reticuline, a unique and pivotal step. The subsequent series of reactions, catalyzed by a suite of specialized enzymes, progressively builds the characteristic pentacyclic this compound scaffold. The final steps of the pathway, occurring in the laticifers of the poppy, involve demethylation and reduction reactions to produce codeine and morphine.

Key Intermediates and Enzymes

The biosynthetic journey from (R)-reticuline to morphine is orchestrated by a series of enzymes, each playing a crucial role in the transformation of its substrate. The key intermediates and the enzymes that catalyze their conversion are outlined below.

-

(R)-Reticuline

-

Salutaridine (B1681412) Synthase (SalSyn): A cytochrome P450 enzyme that catalyzes the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form the first this compound-like structure, salutaridine.

-

Salutaridine

-

Salutaridine Reductase (SalR): An NADPH-dependent reductase that stereospecifically reduces the 7-keto group of salutaridine to yield (7S)-salutaridinol.

-

(7S)-Salutaridinol

-

Salutaridinol (B1235100) 7-O-Acetyltransferase (SalAT): This enzyme utilizes acetyl-CoA to acetylate the 7-hydroxyl group of salutaridinol, forming salutaridinol-7-O-acetate.

-

Salutaridinol-7-O-acetate

-

Thebaine Synthase (THS): While the conversion of salutaridinol-7-O-acetate to thebaine can occur spontaneously at alkaline pH, evidence suggests the involvement of an enzyme, thebaine synthase, that facilitates this allylic elimination at a physiological pH.[1]

-

Thebaine

-

Thebaine 6-O-Demethylase (T6ODM): A non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase that demethylates thebaine at the 6-position to produce neopinone (B3269370).[2]

-

Neopinone

-

Neopinone Isomerase (NISO): Catalyzes the isomerization of neopinone to codeinone (B1234495).

-

Codeinone

-

Codeinone Reductase (COR): An NADPH-dependent enzyme that reduces the keto group of codeinone to a hydroxyl group, yielding codeine.

-

Codeine

-

Codeine O-Demethylase (CODM): A non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase that demethylates codeine at the 3-position to produce the final product, morphine.[2]

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. This information is critical for understanding the efficiency and regulation of the pathway and for metabolic engineering efforts.

| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Source(s) |

| Salutaridine Synthase (CYP719B1) | (R)-Reticuline | 6.2 | 0.027 | 8.5 | [3] |

| Salutaridine Reductase (SalR) | Salutaridine, NADPH | 23, 125 | - | 6.0-6.5 | [4] |

| Salutaridinol 7-O-Acetyltransferase (SalAT) | Salutaridinol, Acetyl-CoA | 9, 54 | - | 6.0-9.0 | [5][6][7] |

| Codeinone Reductase (COR) | Codeinone, NADPH | 9-23, 81-168 | - | 7.0 | |

| Codeine O-Demethylase (CODM) | Codeine, Thebaine, (S)-scoulerine | 20.5, 41.9, 198 | 0.095 (for (S)-scoulerine) | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound alkaloid biosynthesis.

Virus-Induced Gene Silencing (VIGS) in Papaver somniferum

VIGS is a powerful reverse genetics tool used to transiently silence the expression of target genes in plants. This protocol is adapted from methodologies described for Papaver somniferum.[5][9]

a. Vector Construction:

-

Design a 200-400 bp fragment of the target gene's cDNA sequence. Ensure the fragment has a low sequence identity to other genes to avoid off-target silencing.

-

Amplify the fragment by PCR using primers that add appropriate restriction sites (e.g., BamHI and XhoI).

-

Clone the PCR product into the pTRV2 (Tobacco Rattle Virus) vector.

-

Transform the resulting pTRV2-gene construct and the pTRV1 vector into separate Agrobacterium tumefaciens (strain GV3101) cultures.

b. Agroinfiltration:

-

Grow the Agrobacterium cultures containing pTRV1 and pTRV2-gene constructs separately in LB medium with appropriate antibiotics to an OD₆₀₀ of 1.5.

-

Pellet the cells by centrifugation and resuspend them in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone).

-

Incubate the resuspended cultures at room temperature for 3-4 hours.

-

Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.

-

Infiltrate the undersides of the leaves of 2-3 week old Papaver somniferum seedlings with the Agrobacterium mixture using a needleless syringe.

c. Analysis of Gene Silencing:

-

After 2-3 weeks, collect tissue samples from newly emerged leaves.

-

Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to determine the transcript level of the target gene relative to a control gene.

-

Analyze the alkaloid profile of the silenced plants using HPLC to observe the metabolic consequences of gene silencing.

Enzyme Assays

a. Salutaridine Reductase (SalR) Assay:

-

Reaction Mixture (200 µL):

-

150 mM Potassium phosphate (B84403) buffer, pH 6.0

-

100 nmol NADPH

-

Purified or crude SalR enzyme extract

-

-

Procedure:

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 20 nmol of salutaridine.

-

Incubate at 30°C for 1-4 minutes.[10]

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the formation of salutaridinol by HPLC.

-

b. Salutaridinol 7-O-Acetyltransferase (SalAT) Assay:

-

Reaction Mixture:

-

100 mM Tris-HCl buffer, pH 7.5

-

1 mM Dithiothreitol (DTT)

-

50 µM Salutaridinol

-

50 µM Acetyl-CoA (can include a radiolabeled acetyl group for easier detection)

-

Purified or crude SalAT enzyme extract

-

-

Procedure:

-

Incubate the reaction mixture at 30°C.

-

Stop the reaction at various time points by adding acetic acid.

-

Extract the product, salutaridinol-7-O-acetate, with an organic solvent (e.g., ethyl acetate).

-

Analyze the product by thin-layer chromatography (TLC) and autoradiography (if radiolabeled acetyl-CoA is used) or by HPLC-MS.

-

c. Thebaine 6-O-Demethylase (T6ODM) and Codeine O-Demethylase (CODM) Assay:

-

Reaction Mixture (500 µL):

-

100 mM Tris-HCl, pH 7.4

-

10% (v/v) glycerol

-

14 mM β-mercaptoethanol

-

500 µM Thebaine or Codeine (substrate)

-

500 µM α-ketoglutarate

-

500 µM Iron (II) sulfate

-

10 mM Sodium L-ascorbate

-

Purified recombinant enzyme (T6ODM or CODM)

-

-

Procedure:

Immunoblot (Western Blot) Analysis

This protocol provides a general framework for detecting this compound biosynthesis enzymes in Papaver somniferum protein extracts.

a. Protein Extraction:

-

Grind plant tissue in liquid nitrogen to a fine powder.

-

Resuspend the powder in ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

b. SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

c. Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific to the target enzyme (e.g., anti-SalR, anti-COR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

HPLC Analysis of this compound Alkaloids

This method allows for the simultaneous separation and quantification of key this compound alkaloids.

-

Instrumentation: A standard HPLC system with a UV-DAD or MS detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A linear gradient from 10% to 50% B over 20 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 285 nm for thebaine and 210 nm for morphine and codeine, or MS detection for higher specificity and sensitivity.

-

Quantification: Use external calibration curves of authentic standards for each alkaloid (salutaridine, thebaine, codeine, morphine).

Signaling Pathways and Regulation

The biosynthesis of this compound alkaloids is tightly regulated and responsive to various developmental and environmental cues. While a complete picture of the signaling cascades is still emerging, jasmonate signaling is known to play a key role in inducing the expression of defense-related secondary metabolites in plants, including alkaloids.

Jasmonate Signaling Pathway

Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are central to a signaling cascade that derepresses the transcription of numerous genes, including those involved in alkaloid biosynthesis. The core components of this pathway include the F-box protein COI1, which acts as a receptor for JA-Ile, JAZ (Jasmonate ZIM-domain) repressor proteins, and transcription factors such as MYC2. In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of transcription factors. Upon stress or developmental signals, JA-Ile levels rise and promote the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This liberates the transcription factors, allowing them to activate the expression of jasmonate-responsive genes, including those encoding enzymes of the this compound alkaloid pathway.

Mandatory Visualizations

Diagram of the this compound Alkaloid Biosynthetic Pathway

Caption: The core biosynthetic pathway of this compound alkaloids in Papaver somniferum.

Experimental Workflow for Virus-Induced Gene Silencing (VIGS)

Caption: A typical workflow for investigating gene function using VIGS.

Jasmonate Signaling Pathway and its Potential Regulation of this compound Biosynthesis

Caption: The jasmonate signaling pathway and its proposed role in alkaloid production.

References

- 1. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the Biosynthetic Pathway of the Alkaloid Morphine with Bioinformatics [atic.razi.ac.ir]

- 5. ClinPGx [clinpgx.org]

- 6. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic engineering with a morphine biosynthetic P450 in opium poppy surpasses breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. atic.razi.ac.ir [atic.razi.ac.ir]

- 10. chemaxon.com [chemaxon.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacological Profile of the Core Morphinan Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morphinan scaffold represents a cornerstone in the field of pharmacology, particularly in the development of analgesics.[1][2][3] Derived from the opium poppy Papaver somniferum, the core this compound structure has given rise to a vast array of compounds, from clinically essential painkillers to critical research tools.[2] This technical guide provides a comprehensive overview of the pharmacological profile of the core this compound structure, focusing on its interactions with opioid and non-opioid receptors, the structure-activity relationships that govern its diverse effects, and the experimental methodologies used for its characterization.

Core this compound Structure and Stereochemistry

The this compound skeleton is a rigid pentacyclic structure consisting of a phenanthrene (B1679779) core with an additional nitrogen-containing ring.[1] Its stereochemistry is crucial for its pharmacological activity, with the naturally occurring levorotatory (-) isomers typically exhibiting significantly higher affinity for opioid receptors compared to their dextrorotatory (+) counterparts. The latter often interact with different receptor systems, such as the NMDA receptor.

Pharmacological Targets

The primary pharmacological targets of this compound derivatives are the opioid receptors: mu (µ), delta (δ), and kappa (κ). These are all G-protein coupled receptors (GPCRs) that mediate both the therapeutic and adverse effects of these compounds.[4][5][6]

Opioid Receptor Binding Affinities

The affinity of a this compound derivative for each opioid receptor subtype is a key determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following tables summarize the binding affinities of several key this compound derivatives.

Table 1: Mu (µ) Opioid Receptor Binding Affinities of Selected this compound Derivatives

| Compound | Kᵢ (nM) | Source |

| Morphine | 1.168 - 1.2 | [7] |

| Hydromorphone | 0.6 | [8] |

| Oxymorphone | <1 | [9] |

| Levorphanol | <1 | [9] |

| Codeine | >100 | [9] |

| Naloxone | 1.518 ± 0.065 | [9] |

| Naltrexone | - | |

| Buprenorphine | <1 | [9] |

| Butorphanol | <1 | [9] |

| Sufentanil | 0.138 | [9] |

| Fentanyl | 1-100 | [9] |

| Methadone | 1-100 | [9] |

Table 2: Kappa (κ) and Delta (δ) Opioid Receptor Binding Affinities of Selected this compound Derivatives

| Compound | Receptor | Kᵢ (nM) | Source |

| Morphine | κ | 100 - 500 | [10] |

| δ | 100 - 500 | [10] | |

| Naloxone | κ | 20 - 100 | [10] |

| δ | 20 - 100 | [10] | |

| p-Methoxyphenylaminocyclorphan | µ | 0.026 | [11] |

| κ | 0.03 | [11] | |

| Mono-indolothis compound (6b) | δ | 1.45 | [12] |

Structure-Activity Relationships (SAR)

Modifications at various positions of the this compound scaffold have profound effects on receptor affinity, selectivity, and functional activity.

-

C3-Phenolic Hydroxyl Group: This group is a critical pharmacophore for high affinity at the µ-opioid receptor. Masking this group, as in codeine (3-methoxy), generally reduces µ-receptor affinity.[8]

-

C6-Hydroxyl Group: Modifications at this position can influence potency and side-effect profiles. For example, oxidation to a carbonyl group (as in hydromorphone and oxymorphone) often increases potency compared to morphine.

-

N17-Substituent: The nature of the substituent on the nitrogen atom is a major determinant of a compound's activity, differentiating between agonists, antagonists, and partial agonists. A methyl group is common in agonists like morphine. Larger substituents, such as allyl or cyclopropylmethyl groups, can confer antagonist properties (e.g., naloxone, naltrexone).

-

C14-Hydroxyl Group: The addition of a hydroxyl group at the C14 position, as seen in oxymorphone and oxycodone, can enhance µ-receptor affinity and agonist activity.

-

C5-Substitution: Modifications at this position can fine-tune the functional activity and selectivity of the ligand.[1]

-

7,8-Double Bond: Saturation of this bond, as in dihydromorphine, can alter the pharmacological profile.

Signaling Pathways

Upon agonist binding, opioid receptors initiate intracellular signaling cascades primarily through the activation of inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[6][13] These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of morphinans.

Another critical signaling pathway involves β-arrestin recruitment. Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the opioid receptor. This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from the G-protein, leading to desensitization and internalization of the receptor.[14][15] β-arrestin can also initiate its own signaling cascades, which have been implicated in some of the adverse effects of opioids.

References

- 1. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylthis compound-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylthis compound-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

A Technical Guide to the Natural Sources and Isolation of Morphinan Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphinan alkaloids, a class of benzylisoquinoline alkaloids, are of immense pharmaceutical importance, primarily due to their potent analgesic properties. The archetypal this compound, morphine, and its derivatives such as codeine and thebaine, are cornerstones of pain management. This technical guide provides a comprehensive overview of the natural sources of these valuable compounds and details the methodologies for their isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources of this compound Alkaloids

The primary and most well-known natural source of this compound alkaloids is the opium poppy, Papaver somniferum. However, other species within the Papaver genus and even certain endophytic fungi have been identified as producers of these compounds.

Papaver somniferum (Opium Poppy)

Papaver somniferum is the principal commercial source for the production of morphine, codeine, and thebaine.[1] The alkaloids are biosynthesized and accumulate in the plant's latex, which is contained within a network of specialized vessels called laticifers.[2] Raw opium is the dried latex obtained from incisions made in the unripe seed capsules.[1] The concentration of this compound alkaloids in P. somniferum can vary significantly depending on the cultivar, geographical location, and cultivation conditions.[3][4] Morphine is typically the most abundant alkaloid in opium, constituting 8-14% of its dry weight.[5] Specialized cultivars have been developed to produce higher levels of other alkaloids, such as thebaine and oripavine, which are valuable precursors for the semi-synthesis of other opioid analgesics like oxycodone.[5]

Other Papaver Species

Several other species of the Papaver genus are known to produce this compound alkaloids, although generally in lower concentrations than P. somniferum.

-

Papaver bracteatum , the Iranian or Persian poppy, is a notable source of thebaine, with some varieties containing up to 3% thebaine in the dried capsules and significantly higher concentrations (28-53%) in the latex.[6][7] Importantly, P. bracteatum produces little to no morphine or codeine, making it an attractive source for thebaine without the complexities of separating it from controlled narcotic alkaloids.

-

Papaver orientale , the oriental poppy, also produces thebaine and oripavine.[8]

-

Other species like Papaver fugax and Papaver rhoeas have been reported to contain morphine, codeine, and thebaine, albeit at lower concentrations.

Endophytic Fungi

A recent and significant discovery is the production of this compound alkaloids by endophytic fungi that reside within poppy plants. Researchers have isolated a novel fungal species, Pithoascus kurdistanensis , from Papaver species, which has been shown to produce both morphine and codeine.[9] When cultivated in a potato dextrose liquid medium, this fungus yielded 23.06 mg/g of morphine and 2.03 mg/g of codeine.[9] This discovery opens up new avenues for the biotechnological production of this compound alkaloids, potentially offering a more controlled and sustainable alternative to agricultural cultivation.

Biosynthesis of this compound Alkaloids in Papaver somniferum

The biosynthesis of this compound alkaloids in the opium poppy is a complex enzymatic pathway that begins with the amino acid L-tyrosine. The pathway involves a series of reactions catalyzed by specific enzymes, with key intermediates being shuttled between different cell types, primarily sieve elements and laticifers.[2] The major steps leading to the formation of morphine are outlined in the diagram below.

Biosynthetic pathway of morphine in Papaver somniferum.

Isolation and Purification of this compound Alkaloids

The isolation of this compound alkaloids from their natural sources is a multi-step process that typically involves extraction, partitioning, and chromatographic purification. The specific protocol can vary depending on the starting material and the target alkaloid.

General Workflow

The general workflow for the isolation of natural products, including this compound alkaloids, follows a series of sequential steps to separate and purify the compounds of interest from the complex matrix of the biological source.

General workflow for the isolation of this compound alkaloids.

Data Presentation

The following tables summarize the quantitative data on the content of major this compound alkaloids in various natural sources.

Table 1: this compound Alkaloid Content in Papaver Species

| Species | Plant Part | Morphine (% dry weight) | Codeine (% dry weight) | Thebaine (% dry weight) | Oripavine (% dry weight) | Reference(s) |

| Papaver somniferum | Raw Opium | 8 - 14 | - | - | - | [5] |

| Papaver somniferum (high-yield cultivars) | Raw Opium | >14 | - | - | - | [5] |

| Papaver somniferum 'Norman' | Straw | 0.05 | 0.01 | 2.0 | 0.8 | [8] |

| Papaver somniferum (ornamental cultivars) | Capsules | 0.152 - 0.676 | 0.025 (avg) | - | - | [4] |

| Papaver bracteatum | Capsules | - | - | 0.5 - 3.0 | - | [6] |

| Papaver bracteatum | Latex | - | - | 28 - 53 | - | [6] |

| Papaver orientale | Dry Latex | - | - | 9 | 20 | [8] |

Table 2: this compound Alkaloid Yield from Endophytic Fungi

| Fungal Species | Culture Medium | Morphine (mg/g dry weight) | Codeine (mg/g dry weight) | Reference(s) |

| Pithoascus kurdistanensis | Potato Dextrose Liquid | 23.06 | 2.03 | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments in the isolation and purification of this compound alkaloids.

Protocol 1: Laboratory-Scale Extraction of this compound Alkaloids from Papaver somniferum Capsules

1. Sample Preparation:

-

Dry the poppy capsules at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried capsules into a fine powder using a laboratory mill.

2. Extraction:

-

Macerate the powdered poppy capsules (100 g) with 80% ethanol (500 mL) in a large flask.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through cheesecloth and then through filter paper to separate the extract from the plant debris.

-

Repeat the extraction process on the residue two more times with fresh 80% ethanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Acid-Base Partitioning:

-

Dissolve the crude extract in 5% hydrochloric acid (200 mL).

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution with chloroform (B151607) (3 x 100 mL) in a separatory funnel to remove non-alkaloidal impurities. Discard the chloroform layer.

-

Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution. This will precipitate the crude alkaloids.

-

Extract the liberated alkaloids with a mixture of chloroform and isopropanol (B130326) (3:1, v/v) (3 x 150 mL).

-

Combine the organic extracts and wash with distilled water (2 x 100 mL).

-

Dry the organic extract over anhydrous sodium sulfate (B86663) and then evaporate to dryness under reduced pressure to yield the total crude alkaloid fraction.

Protocol 2: Column Chromatography for the Separation of this compound Alkaloids

1. Column Preparation:

-

Prepare a slurry of silica gel 60 (70-230 mesh) in the chosen mobile phase.

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Equilibrate the column by running the mobile phase through it until the packing is stable.

2. Sample Loading:

-

Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

3. Elution:

-

Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform to methanol. For example, start with 100% chloroform and gradually increase the percentage of methanol (e.g., 1%, 2%, 5%, 10%, etc.).

-

The less polar alkaloids (like thebaine and codeine) will elute first, followed by the more polar morphine.

4. Fraction Collection and Analysis:

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1) and visualizing under UV light or with Dragendorff's reagent.

-

Combine the fractions containing the same purified alkaloid.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

1. System and Column:

-

Use a preparative HPLC system equipped with a UV detector.

-

A reversed-phase C18 column is commonly used for the separation of this compound alkaloids.

2. Mobile Phase:

-

A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

A gradient elution is often employed, starting with a lower concentration of the organic modifier and gradually increasing it to elute the alkaloids based on their polarity. For example, a gradient of 10% to 60% acetonitrile in water (with a constant buffer concentration) over 30 minutes.

3. Sample Preparation and Injection:

-

Dissolve the partially purified alkaloid fraction from column chromatography in the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the column.

4. Fraction Collection:

-

Monitor the chromatogram and collect the fractions corresponding to the peaks of the target alkaloids.

5. Post-Purification:

-

Evaporate the solvent from the collected fractions to obtain the pure alkaloid.

-

The purity of the isolated compound can be confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Conclusion

The opium poppy, Papaver somniferum, remains the most significant natural source of this compound alkaloids for the pharmaceutical industry. However, the discovery of alkaloid production in other Papaver species and, more recently, in endophytic fungi like Pithoascus kurdistanensis, presents exciting new opportunities for the sustainable and controlled production of these vital medicines. The isolation and purification of this compound alkaloids is a well-established but intricate process that relies on a combination of classical extraction techniques and modern chromatographic methods. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working in this important field, facilitating further advancements in the discovery, development, and production of this compound-based therapeutics.

References

- 1. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. avenalab.com [avenalab.com]

- 4. kirj.ee [kirj.ee]

- 5. researchgate.net [researchgate.net]

- 6. Papaver bracteatum Lindley: thebaine content in relation to plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ojs.openagrar.de [ojs.openagrar.de]

- 8. Recent Advances in the Chemistry of Oripavine and Its Derivatives [scirp.org]

- 9. techno-science.net [techno-science.net]

The Morphinan Scaffold: A Technical Guide to its History, Discovery, and Pharmacological Significance

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The morphinan scaffold is the foundational chemical structure for a vast class of psychoactive compounds, including some of the most important analgesics in the history of medicine. This technical guide provides an in-depth exploration of the history, discovery, and chemical biology of the this compound core. It details the pivotal synthetic achievements that elucidated its structure, the intricate structure-activity relationships that govern its pharmacological diversity, and the molecular signaling pathways through which these compounds exert their profound physiological effects. This document is intended to be a comprehensive resource, featuring quantitative pharmacological data, detailed experimental protocols, and visual diagrams of key concepts to support ongoing research and development in this critical area of medicinal chemistry.

Introduction: The Genesis of a Powerful Scaffold

The story of the this compound scaffold is inextricably linked to morphine, the principal alkaloid of the opium poppy, Papaver somniferum. Isolated in 1804 by Friedrich Sertürner, morphine was the first alkaloid ever to be extracted from a plant, a landmark event that heralded the beginning of modern alkaloid chemistry.[1][2] For over a century, morphine's complex pentacyclic structure remained a formidable challenge to the chemical community. The elucidation of its structure was a gradual process, culminating in the structure proposed by Sir Robert Robinson in 1925, which was later confirmed by X-ray crystallography.[2]

The core of morphine and its numerous derivatives is the this compound skeleton, a rigid pentacyclic structure featuring a phenanthrene (B1679779) nucleus with an additional nitrogen-containing ring.[3] This unique architecture is responsible for the diverse pharmacological activities exhibited by this class of molecules, which range from potent analgesia to cough suppression and, in some cases, dissociative effects.[3] The journey to understand and ultimately control the synthesis of this scaffold has been a driving force in the evolution of organic synthesis and medicinal chemistry.

The Dawn of Synthetic Morphinans: Landmark Syntheses

The definitive proof of morphine's structure and the dawn of synthetic this compound chemistry arrived in 1952 with the first total synthesis of morphine by Marshall D. Gates, Jr.[4] This monumental achievement, spanning 31 steps with an overall yield of 0.06%, was not only a confirmation of Robinson's proposed structure but also a landmark in the field of total synthesis.[4][5] A key reaction in Gates's synthesis was an early application of the Diels-Alder reaction to construct a key part of the carbocyclic framework.[4]

Another pivotal development in the synthesis of the this compound scaffold was the Grewe cyclization reaction. This acid-catalyzed cyclization of a benzyl-substituted octahydroisoquinoline derivative provides a powerful and more direct route to the this compound core.[6] The Grewe cyclization is biomimetic, mimicking the proposed biosynthetic pathway of morphine in the poppy.[4] This reaction has become a cornerstone of many subsequent syntheses of morphinans and their analogues due to its efficiency in constructing the tetracyclic core of the scaffold.

Structure-Activity Relationships (SAR): Tuning Pharmacological Activity

The pharmacological profile of a this compound derivative is exquisitely sensitive to its stereochemistry and the nature of the substituents at various positions on the scaffold. The levorotatory isomers of morphinans are typically the ones that possess significant opioid receptor activity.[7] Extensive research has delineated the critical roles of several key positions:

-

The Phenolic 3-Hydroxyl Group: This group is a crucial pharmacophore for potent mu (μ)-opioid receptor agonism, as seen in morphine and oxymorphone. Masking this group, as in codeine (3-methoxy), generally reduces analgesic potency.[8]

-

The 6-Position: Modifications at this position can significantly impact activity. For instance, the 6-hydroxyl in morphine can be oxidized to a ketone in hydromorphone and oxymorphone, often leading to increased potency.[8]

-

The 14-Position: Introduction of a hydroxyl group at the 14-position, as seen in oxycodone and naltrexone, can influence both potency and the agonist/antagonist profile.[9][10]

-

The N-17 Substituent: This position is a critical determinant of whether a compound will act as an agonist, a partial agonist, or an antagonist at opioid receptors. The N-methyl group of morphine confers strong agonist properties. Replacing this with larger alkyl groups, such as an allyl or cyclopropylmethyl group, can dramatically switch the activity to that of an antagonist, as exemplified by naloxone (B1662785) and naltrexone.[3]

Quantitative Pharmacological Data

The interaction of this compound derivatives with opioid receptors is quantified by their binding affinities (Ki) and their functional potencies (EC50) and efficacies (Emax) in cellular assays. The following tables summarize these key pharmacological parameters for a selection of important this compound compounds at the mu (μ), delta (δ), and kappa (κ) opioid receptors.

| Compound | Receptor | Ki (nM) | Reference(s) |

| Morphine | μ (mu) | 1.2 - 25 | [8][10][11][12] |

| δ (delta) | ~200 - 1000 | [13] | |

| κ (kappa) | ~300 - 4200 | [13] | |

| Levorphanol | μ (mu) | 0.21 | [3][9][14] |

| δ (delta) | 4.2 | [3][9][14] | |

| κ (kappa) | 2.3 | [3][9][14] | |

| Oxymorphone | μ (mu) | < 1 | [10][12] |

| Naloxone | μ (mu) | 1.1 - 3.9 | [5][13][15][16] |

| δ (delta) | 16 - 95 | [5][13][15] | |

| κ (kappa) | 2.5 - 16 | [5][13][15] | |

| Naltrexone | μ (mu) | ~0.1 - 0.5 | [6] |

| δ (delta) | ~8 - 10 | [6] | |

| κ (kappa) | ~0.5 - 1 | [6] | |

| Buprenorphine | μ (mu) | < 1 | [10][12] |

| Compound | Assay | Receptor | EC50 (nM) | Efficacy | Reference(s) |

| Morphine | [³⁵S]GTPγS | μ (mu) | ~70 | Partial Agonist | [17] |

| β-arrestin2 | μ (mu) | ~200 | Partial Agonist | [11] | |

| Levorphanol | [³⁵S]GTPγS | μ (mu) | Varies by splice variant | Full Agonist | [9][14] |

| [³⁵S]GTPγS | δ (delta) | - | Full Agonist | [9][14] | |

| [³⁵S]GTPγS | κ (kappa) | - | Partial Agonist | [9][14] | |

| DAMGO | [³⁵S]GTPγS | μ (mu) | ~1 | Full Agonist | [18] |

| β-arrestin2 | μ (mu) | ~10 | Full Agonist | [7] |

Molecular Pharmacology and Signaling Pathways

Morphinans exert their primary effects by acting on opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2] The μ-opioid receptor is the primary target for most clinically used opioid analgesics.[19] Upon agonist binding, the receptor undergoes a conformational change that triggers intracellular signaling cascades.

G-Protein Signaling Pathway

The canonical signaling pathway for opioid-induced analgesia is mediated by the activation of inhibitory G-proteins (Gi/Go).[2] This leads to:

-

Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[20]

-

Modulation of Ion Channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[20]

The net effect of these actions is a reduction in neuronal excitability and the attenuation of pain signals.

β-Arrestin Signaling Pathway

In addition to G-protein signaling, agonist binding to the μ-opioid receptor can also lead to the recruitment of β-arrestin proteins.[21][22] This process is initiated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor. β-arrestin then binds to the phosphorylated receptor, leading to receptor desensitization, internalization, and the initiation of a separate wave of signaling.[22] The β-arrestin pathway has been implicated in mediating some of the adverse effects of opioids, such as tolerance and respiratory depression.[20] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a major focus of current drug discovery efforts to develop safer analgesics.[23]

Key Experimental Protocols

The characterization of novel this compound derivatives relies on a suite of well-established in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.[24][25]

Objective: To measure the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to opioid receptors in a cell membrane preparation.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

-

Radioligands: [³H]DAMGO (for μ), [³H]DPDPE or [³H]Naltrindole (for δ), [³H]U-69,593 (for κ).

-

Test Compound: this compound derivative of interest.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand, varying concentrations of the test compound, and the cell membrane suspension.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-180 minutes).[26]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR.[18][28]

Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound in stimulating the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Reagents: [³⁵S]GTPγS, GDP, unlabeled GTPγS (for non-specific binding).

-

Test Compound: this compound agonist.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4.[29]

Procedure:

-

Pre-incubation: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound. Pre-incubate at 30°C.

-

Initiation: Add [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes.[18]

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the log concentration of the agonist to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated opioid receptor.[21][22]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in promoting the interaction between the opioid receptor and β-arrestin.

Methodology: A common method is an enzyme fragment complementation (EFC) assay (e.g., PathHunter®).[21] In this system, the opioid receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

Procedure:

-

Cell Plating: Plate cells stably expressing the tagged receptor and β-arrestin construct in a microplate.

-

Agonist Stimulation: Treat the cells with varying concentrations of the test compound.

-

Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the substrate for the complemented enzyme and measure the signal using a luminometer.

-

Data Analysis: Plot the signal intensity against the log concentration of the agonist to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion and Future Directions

The this compound scaffold has been a central theme in medicinal chemistry for over two centuries. From the initial isolation of morphine to the elegant total syntheses and the detailed elucidation of its complex pharmacology, the journey of the this compound scaffold has paralleled the evolution of drug discovery itself. While the classical this compound analgesics remain indispensable for the management of severe pain, their use is hampered by significant side effects and the risk of addiction.

The future of this compound research lies in the rational design of new chemical entities with improved pharmacological profiles. The concept of biased agonism, which aims to separate the G-protein-mediated analgesic effects from the β-arrestin-mediated adverse effects, offers a particularly promising avenue.[23] By leveraging a deep understanding of the structure-activity relationships, the molecular signaling pathways, and the application of modern synthetic and pharmacological techniques, the scientific community is poised to develop the next generation of this compound-based therapeutics that are both highly effective and significantly safer. This enduring scaffold continues to be a source of inspiration and a platform for innovation in the quest for better medicines.

References

- 1. chem.iitb.ac.in [chem.iitb.ac.in]

- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 5. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Structural Determinants for the Binding of this compound Agonists to the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Naloxone - Wikipedia [en.wikipedia.org]

- 16. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. This compound Evolution: The Impact of Advances in Biochemistry and Molecular Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. benchchem.com [benchchem.com]

- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 29. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationships of Early Morphinan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of structure-activity relationships (SAR) for early morphinan derivatives. By examining the impact of structural modifications on pharmacological activity, this document provides a foundational understanding for the rational design of novel opioid analgesics. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams created using the DOT language illustrate critical signaling pathways and experimental workflows.

Core this compound Structure and Key Pharmacophoric Elements

The prototypical this compound, morphine, possesses a rigid pentacyclic structure. The SAR of its early derivatives is primarily understood by modifications to three key regions: the phenolic A-ring, the alicyclic C-ring, and the N-substituent on the D-ring.[1][2] The physiological effects of morphinans are largely attributed to the aromatic A-ring, the nitrogen-containing D-ring, and the structural bridge connecting them.[3]

Modifications of the A-Ring (Phenolic Ring)

The phenolic hydroxyl group at the C-3 position is a critical determinant of activity.

-

Etherification: Masking the 3-hydroxyl group through etherification, as seen in codeine (3-methoxy derivative of morphine), significantly reduces analgesic potency.[2][4] Codeine's analgesic effect is largely attributed to its in-vivo O-demethylation to morphine.[5][6]

-

Esterification: Esterification of the 3-hydroxyl group can lead to compounds with increased lipophilicity and potency, such as heroin (3,6-diacetylmorphine).[2]

-

Removal: Complete removal of the 3-hydroxyl group results in a substantial decrease in analgesic activity, highlighting its importance for receptor interaction.[2][4]

Modifications of the C-Ring (Alicyclic Ring)

Alterations to the C-ring have yielded derivatives with a wide range of activities.

-

C-6 Position: The C-6 hydroxyl group is not essential for analgesic activity.[4]

-

C-7/C-8 Double Bond: Saturation of the 7,8-double bond, as in dihydromorphine, can lead to a more potent compound.[1]

-

C-14 Hydroxylation: Introduction of a hydroxyl group at the C-14 position, as in oxymorphone, generally enhances µ-opioid receptor (MOR) agonist properties.[1][7]

Modifications of the N-Substituent (Tertiary Amine)

The nature of the substituent on the nitrogen atom at position 17 profoundly influences the pharmacological profile, determining whether a compound acts as an agonist, antagonist, or mixed agonist-antagonist.[7][8]

-

N-Methyl Group: The N-methyl group of morphine is associated with strong agonist activity.[7]

-

Larger N-Alkyl Groups: Replacing the N-methyl group with larger alkyl groups, such as N-allyl (nalorphine) or N-cyclopropylmethyl, can introduce antagonist properties at the MOR.[4][8]

-

N-Phenethyl Group: Substitution with a phenethyl group can significantly increase analgesic potency compared to the N-methyl counterpart.[7][9]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinities and analgesic potencies of key early this compound derivatives.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

| Morphine | 0.53 ± 0.15[10] | - | - |

| Cyclorphan (3a) | High Affinity[11] | High Affinity[11] | High Affinity[11] |

| (-)-3-hydroxy-N-cyclobutylmethylthis compound (3b) | High Affinity[11] | High Affinity[11] | High Affinity[11] |

| p-methoxyphenylaminocyclorphan (8b) | 0.026[12] | - | 0.030[12] |

| 2-oxime derivative (18) | 3.8[12] | - | 0.62[12] |

Table 2: Relative Analgesic Potency of this compound Derivatives Compared to Morphine

| Compound | Relative Potency (Morphine = 1) | Route of Administration |

| Codeine | 1/10[13] | Oral |

| Oxycodone | 1.5[13] | Oral |

| Hydromorphone | 4-5[13] | Oral |

| Heroin (Diacetylmorphine) | More potent than morphine | - |

| N-phenethylnormorphine | 6-10 times more potent than morphine | - |

| Normorphine | 1/8th the potency of morphine[4] | - |

Note: Relative potencies can vary depending on the specific assay and route of administration.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.[14]

Objective: To determine the Ki of a test compound for the human µ-opioid receptor using a competitive radioligand binding assay with a radiolabeled ligand like [3H]-DAMGO.[14]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.[14]

-

Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).[14]

-

Test Compound: this compound derivative of interest.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[14]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Filtration Apparatus: Cell harvester with glass fiber filters.[14]

-

Scintillation Counter.[14]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[14]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.[14]

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.[14]

-

Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.[14]

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[14]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[14]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.[14]

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hot-Plate Test for Analgesia

The hot-plate test is a common method to assess the central analgesic activity of compounds in rodents.[15][16]

Objective: To evaluate the analgesic efficacy of a this compound derivative by measuring the latency of a nociceptive response to a thermal stimulus.

Materials:

-

Animals: Mice (18-22 g).[15]

-

Hot Plate Apparatus: A metal plate maintained at a constant temperature (e.g., 52-55°C).[17][18]

-

Transparent cylinder to confine the animal on the hot plate.[16]

-

Test compound and vehicle control.

-

Positive control (e.g., Morphine).

Procedure:

-

Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Pre-testing: Place each mouse on the hot plate and record the baseline latency to a nocifensive behavior (e.g., licking a hind paw, jumping).[17] A cut-off time (e.g., 25-30 seconds) should be established to prevent tissue damage.[15][18] Animals with baseline latencies that are too long or too short may be excluded.[15]

-

Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-treatment Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the response latency.[15]

-

Data Recording: Record the latency for each animal at each time point.

Data Analysis:

-

Calculate Percent Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Statistical Analysis: Compare the latencies or %MPE values between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizing Key Pathways and Workflows

Mu-Opioid Receptor (MOR) Signaling Pathway